REACTION_CXSMILES
|
Br[C:2]1[O:10][C:9]2[CH:8]=[CH:7][NH:6][C:5](=[O:11])[C:4]=2[CH:3]=1.[Cl:12][C:13]1[CH:14]=[CH:15][C:16]([B-]23OCC(C)(CO2)CO3)=[N:17][CH:18]=1.[Li+].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.[Cu]I.CC(N(C)C)=O>[Cl:12][C:13]1[CH:14]=[CH:15][C:16]([C:2]2[O:10][C:9]3[CH:8]=[CH:7][NH:6][C:5](=[O:11])[C:4]=3[CH:3]=2)=[N:17][CH:18]=1 |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=2C(NC=CC2O1)=O
|
Name
|
lithium 1-(5-chloropyridin-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide
|
Quantity
|
462 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=NC1)[B-]12OCC(CO1)(CO2)C.[Li+]
|
Name
|
|
Quantity
|
49 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
21 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
copper(I) iodide
|
Quantity
|
178 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
250 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was purified by silica gel column chromatography (NH, methanol/ethyl acetate)
|
Type
|
WASH
|
Details
|
the obtained solid was washed with diisopropyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=NC1)C1=CC=2C(NC=CC2O1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 69 mg | |
YIELD: CALCULATEDPERCENTYIELD | 29.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |